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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic index of (Rac)-AZD8186,

a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ)

isoforms. By objectively comparing its performance with other PI3Kβ inhibitors, pictilisib (GDC-

0941) and GSK2636771, this document aims to equip researchers with the necessary data to

evaluate its potential in cancer therapy, particularly in tumors with PTEN loss.

Executive Summary
(Rac)-AZD8186 has demonstrated promising anti-tumor activity in preclinical models,

especially in cancer cell lines and xenografts characterized by the loss of the tumor suppressor

PTEN. Clinical studies have established a manageable safety profile, identifying a

recommended Phase II dose (RP2D). This guide synthesizes available preclinical efficacy and

clinical safety data to provide an estimate of its therapeutic window and compares it with other

relevant PI3Kβ inhibitors.

Mechanism of Action: The PI3K/Akt/mTOR Signaling
Pathway
(Rac)-AZD8186 selectively targets the p110β and p110δ isoforms of PI3K, crucial components

of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth,

proliferation, survival, and metabolism. In cancers with PTEN loss, the pathway is often
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hyperactivated, making it a prime target for therapeutic intervention. By inhibiting PI3Kβ and

PI3Kδ, AZD8186 effectively blocks downstream signaling, leading to decreased tumor cell

proliferation and survival.
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Figure 1: PI3K/Akt/mTOR signaling pathway and the point of inhibition by (Rac)-AZD8186.

Comparative Efficacy Data
The anti-proliferative activity of (Rac)-AZD8186 and its comparators has been evaluated in

various cancer cell lines, particularly those with PTEN deficiency. The following tables

summarize key in vitro and in vivo efficacy data.

Table 1: In Vitro Anti-proliferative Activity of PI3Kβ Inhibitors in PTEN-deficient Cancer Cell

Lines
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Compound Cell Line Cancer Type GI50 (µM) Reference

(Rac)-AZD8186 PC3 Prostate < 1

MDA-MB-468 Breast < 1

HCC70 Breast < 1

Pictilisib (GDC-

0941)
PC3 Prostate ~0.5

MDA-MB-468 Breast ~0.3

GSK2636771 PC3 Prostate Not specified

LNCaP Prostate Not specified

Table 2: In Vivo Anti-tumor Efficacy of PI3Kβ Inhibitors in PTEN-deficient Xenograft Models

Compound
Xenograft
Model

Dosing
Tumor Growth
Inhibition

Reference

(Rac)-AZD8186 PC3 (Prostate) 75 mg/kg, BID ~100%

HCC70 (Breast) 50 mg/kg, BID
Significant

inhibition

Pictilisib (GDC-

0941)
Multiple models Various

Effective in

PIK3CA-mutant

models

GSK2636771
PTEN-deficient

models
400 mg, QD

Partial response

in a CRPC

patient

Comparative Safety and Tolerability
The therapeutic index is critically dependent on the safety profile of the drug. Clinical trial data

provides insights into the maximum tolerated dose (MTD), recommended Phase II dose

(RP2D), and common adverse events.
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Table 3: Clinical Safety Profile of PI3Kβ Inhibitors

Compound
Phase I/II MTD
/ RP2D

Dose-Limiting
Toxicities

Common
Adverse
Events (>10%)

Reference

(Rac)-AZD8186

RP2D: 120 mg

BID (5 days on/2

days off)

Rash

Diarrhea,

nausea,

vomiting, fatigue,

rash, decreased

appetite,

abdominal pain

Pictilisib (GDC-

0941)
Not specified Not specified

Diarrhea,

hyperglycemia,

rash, stomatitis,

colitis

GSK2636771
RP2D: 400 mg

QD

Hypophosphate

mia,

hypocalcemia

Diarrhea,

nausea, vomiting

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
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Figure 2: Workflow for the MTT cell viability assay.

Objective: To determine the concentration of (Rac)-AZD8186 that inhibits cell growth by 50%

(GI50).
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Materials:

Cancer cell line of interest (e.g., PC3, MDA-MB-468)

96-well flat-bottom plates

Complete growth medium

(Rac)-AZD8186 stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multichannel pipette

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of (Rac)-AZD8186 in complete growth medium.

Remove the existing medium from the wells and add 100 µL of the drug dilutions to the

respective wells. Include vehicle-only controls.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.

Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50 value using appropriate software.

In Vivo Tumor Xenograft Study

Implant tumor cells
subcutaneously in mice

Allow tumors to
reach palpable size

Randomize mice into
treatment groups

Administer (Rac)-AZD8186
(e.g., oral gavage)

Monitor tumor volume
and body weight

Endpoint: Analyze tumor
growth inhibition
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Figure 3: Workflow for an in vivo tumor xenograft study.

Objective: To evaluate the anti-tumor efficacy of (Rac)-AZD8186 in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID)
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Human cancer cells (e.g., PC3)

(Rac)-AZD8186 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Animal balance

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer (Rac)-AZD8186 or vehicle control to the respective groups according to the

desired dosing schedule (e.g., daily oral gavage).

Measure tumor dimensions with calipers and record body weights 2-3 times per week.

Continue treatment for a specified duration or until tumors in the control group reach a

predetermined endpoint.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Determine the percentage of tumor growth inhibition for the treated group compared to the

control group.

Western Blot Analysis for PI3K/Akt Signaling
Objective: To assess the effect of (Rac)-AZD8186 on the phosphorylation status of key proteins

in the PI3K/Akt signaling pathway.

Materials:

Cancer cells treated with (Rac)-AZD8186
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with (Rac)-AZD8186 for the desired time and concentration.

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Capture the signal using an imaging system.
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Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion
(Rac)-AZD8186 demonstrates potent and selective inhibition of the PI3Kβ/δ isoforms,

translating to significant anti-tumor activity

To cite this document: BenchChem. [Assessing the Therapeutic Index of (Rac)-AZD8186: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12828937#assessing-the-therapeutic-index-of-rac-
azd8186]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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